molecular formula C13H13NO4S B2598485 [2-[[4-(Furan-3-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate CAS No. 2379950-94-2

[2-[[4-(Furan-3-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate

Cat. No.: B2598485
CAS No.: 2379950-94-2
M. Wt: 279.31
InChI Key: YOPAAYJZFOWIIS-UHFFFAOYSA-N
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Description

The compound contains several interesting substructures: a furan ring, a thiophene ring, and an acetate group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is another heterocyclic compound, similar to furan, but with a sulfur atom replacing the oxygen . The acetate group is a common motif in organic chemistry and is often involved in esterification reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are aromatic and contribute to the overall stability of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, both furan and thiophene rings are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings could contribute to its stability, while the acetate group might enhance its solubility in certain solvents .

Scientific Research Applications

Synthesis and Material Applications

  • Bioactive Compound Synthesis : The concise construction of furan and thiophene units, including derivatives similar to the mentioned chemical, has been essential in synthesizing potentially bioactive compounds. An efficient Lewis acid-catalyzed annulation process affords 2-acyl-3-aminofuran derivatives, showcasing broad functional group tolerance and wide substrate scopes, providing a route to highly functionalized furans and thiophenes (Yuan He et al., 2020).
  • Antiprotozoal Agents : Derivatives synthesized from similar compounds have shown significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents. The synthesis approach provides a pathway to new diamidines and potential prodrugs with strong DNA affinities, suggesting their use in developing treatments against parasitic infections (M. Ismail et al., 2004).
  • Photochemical Preparation : The photolysis of related compounds in the presence of furan, pyrrole, and thiophene has led to the smooth acquisition of 2-(4-N,N-dimethylaminophenyl) heterocycles, indicating a method for preparing specialized organic materials with high regio- and chemoselectivity (B. Guizzardi et al., 2000).
  • Supercapacitor Applications : New hybrid polymers with thiophenylanilino and furanylanilino backbones have been reported for their electrochemical properties, suggesting their application as electrode materials in supercapacitors. This demonstrates the potential of furan and thiophene derivatives in enhancing the specific capacitance and cycling stability of supercapacitors (Daize Mo et al., 2015).

Properties

IUPAC Name

[2-[[4-(furan-3-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-9(15)18-7-13(16)14-5-12-4-11(8-19-12)10-2-3-17-6-10/h2-4,6,8H,5,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPAAYJZFOWIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NCC1=CC(=CS1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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